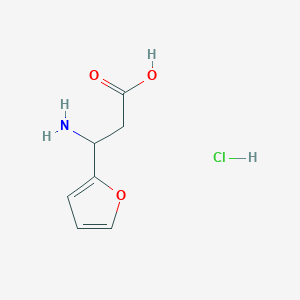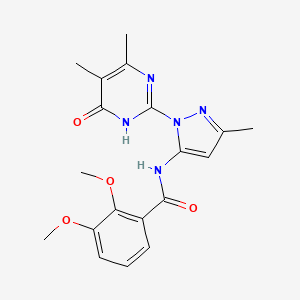![molecular formula C19H13BrClNOS B2695630 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide CAS No. 339031-30-0](/img/structure/B2695630.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a bromophenyl group, a sulfanyl linkage, and a chlorobenzenecarboxamide moiety, which contribute to its unique chemical properties and reactivity.
作用机制
Target of Action
Similar compounds have been shown to have antimicrobial action against bacterial and fungal strains .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial activity .
Result of Action
It has been suggested that the compound has promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
生化分析
Biochemical Properties
The compound has been synthesized and characterized through various spectroscopic techniques
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide at different dosages in animal models have not been reported. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzamide within cells and tissues are not yet understood. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 4-bromophenylthiol: This can be achieved by the reduction of 4-bromophenyl disulfide using a reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling Reaction: The 4-bromophenylthiol is then reacted with 4-iodophenylamine in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst to form N-{4-[(4-bromophenyl)sulfanyl]phenyl}amine.
Amidation: The final step involves the reaction of N-{4-[(4-bromophenyl)sulfanyl]phenyl}amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.
Amide Bond Formation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, and new amide bonds can be formed through reactions with acyl chlorides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Amide Bond Formation: Acyl chlorides and bases like triethylamine (Et3N) are typically used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Amide Bond Formation: New amide compounds with different acyl groups.
科学研究应用
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
相似化合物的比较
Similar Compounds
- N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide
- N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide
- 4-(4-bromophenylthio)-3-nitrobenzaldehyde
Uniqueness
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-chlorobenzenecarboxamide is unique due to the combination of its bromophenyl, sulfanyl, and chlorobenzenecarboxamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
属性
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNOS/c20-14-4-8-17(9-5-14)24-18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMBZQHYXAIRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
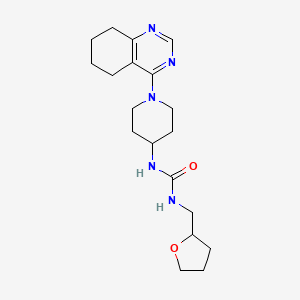

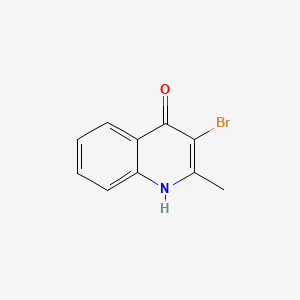
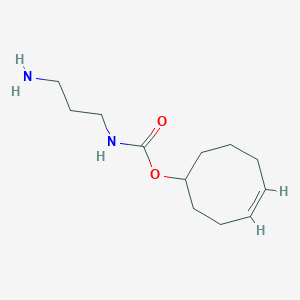
![3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2695556.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)

methanone](/img/structure/B2695561.png)
![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)
![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2695568.png)
